molecular formula C10H20N2 B2414528 (3S)-1-Cyclopentylpiperidin-3-amine CAS No. 1218549-05-3

(3S)-1-Cyclopentylpiperidin-3-amine

Cat. No. B2414528
M. Wt: 168.284
InChI Key: BPEXQYURTRYAMW-VIFPVBQESA-N
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Description

“(3S)-1-Cyclopentylpiperidin-3-amine” is a chemical compound with the CAS Number: 1218549-05-3 . It has a molecular weight of 168.28 . The IUPAC name for this compound is (3S)-1-cyclopentyl-3-piperidinamine .


Molecular Structure Analysis

The InChI code for “(3S)-1-Cyclopentylpiperidin-3-amine” is 1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2/t9-/m0/s1 .


Physical And Chemical Properties Analysis

“(3S)-1-Cyclopentylpiperidin-3-amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • One-Pot Synthesis for Piperidine Structures : A method for the efficient one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines has been developed, which is crucial for creating piperidine-containing structures with pharmaceutical and biological importance. This synthesis approach allows for the incorporation of various nitrogen nucleophiles, enhancing the versatility of these compounds (Ortiz, Kang, & Wang, 2014).

  • Electrochemical Fluorination : The electrochemical fluorination of N-cycloalkyl-piperidines, including N-cyclopentylpiperidine, has been studied for producing F-amines. This process yields both the F-amine and a ring-opened compound, offering insights into the synthetic versatility of these compounds (Ono et al., 1989).

  • Synthesis of Muscarinic Receptor Antagonist : An efficient synthesis process has been developed for a novel M(3) antagonist, which involves the creation of key intermediates, including those related to piperidine structures. This synthesis could have implications for creating molecules that interact with muscarinic receptors (Mase et al., 2001).

Biological and Medicinal Applications

  • NMDA Antagonist Activity : A tetrazole-substituted amino acid related to piperidine compounds has shown potent and selective NMDA antagonist activity. The activity of this compound, which involves a piperidine structure, suggests potential applications in neuroscience and pharmacology (Ornstein et al., 1992).

  • Amine Photogenerator for Polyimide Precursor : A new amine photogenerator with a piperidine structure has been developed for the isomerization of polyisoimide to polyimide. This finding indicates the utility of piperidine derivatives in materials science, particularly in the production of polyimides (Mochizuki, Teranishi, & Ueda, 1995).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(3S)-1-cyclopentylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEXQYURTRYAMW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CCC[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-Cyclopentylpiperidin-3-amine

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